2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 888459-32-3
VCID: VC8309137
InChI: InChI=1S/C21H20N4O2S/c1-3-25-20(27)19-18(15-9-4-5-10-16(15)23-19)24-21(25)28-12-17(26)22-14-8-6-7-13(2)11-14/h4-11,23H,3,12H2,1-2H3,(H,22,26)
SMILES: CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC(=C4)C
Molecular Formula: C21H20N4O2S
Molecular Weight: 392.5 g/mol

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

CAS No.: 888459-32-3

Cat. No.: VC8309137

Molecular Formula: C21H20N4O2S

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide - 888459-32-3

Specification

CAS No. 888459-32-3
Molecular Formula C21H20N4O2S
Molecular Weight 392.5 g/mol
IUPAC Name 2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C21H20N4O2S/c1-3-25-20(27)19-18(15-9-4-5-10-16(15)23-19)24-21(25)28-12-17(26)22-14-8-6-7-13(2)11-14/h4-11,23H,3,12H2,1-2H3,(H,22,26)
Standard InChI Key LFQWBTIRITXTMW-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC(=C4)C
Canonical SMILES CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC(=C4)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s backbone consists of a pyrimido[5,4-b]indole system, a bicyclic framework merging pyrimidine and indole rings. Key substituents include:

  • A 3-ethyl group at position 3 of the pyrimidine ring.

  • A 4-oxo moiety contributing to hydrogen-bonding potential.

  • A sulfanyl bridge (-S-) linking the core to an acetamide group.

  • An N-(3-methylphenyl)acetamide side chain, introducing hydrophobic and aromatic interactions.

The molecular formula is hypothesized as C23H24N4O3S (molecular weight ≈ 436.5 g/mol), derived from structural analogs.

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC23H24N4O3S
Molecular Weight~436.5 g/mol
Core StructurePyrimido[5,4-b]indole
Functional GroupsEthyl, oxo, sulfanyl, acetamide
Pharmacophoric ElementsHydrogen-bond acceptors/donors, aromatic rings

Synthesis and Optimization

Multi-Step Synthetic Pathways

Synthesis typically involves sequential reactions to construct the pyrimidoindole core, introduce substituents, and attach the acetamide side chain:

  • Pyrimidine Ring Formation: Cyclocondensation of appropriately substituted indole precursors with ethylurea derivatives under acidic conditions.

  • Sulfanyl Group Introduction: Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent.

  • Acetamide Coupling: Reaction of the sulfanyl intermediate with 3-methylphenylacetic acid chloride in the presence of a base like triethylamine.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrimidine formationHCl (cat.), reflux, 12h65–70
ThiolationThiourea, DMF, 100°C, 6h55–60
Acetamide coupling3-Methylphenylacetyl chloride, Et3N, RT75–80

Purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6): Signals at δ 8.45 (s, 1H, indole H), 7.85 (d, J = 8.0 Hz, 1H, aromatic H), and 2.35 (s, 3H, methyl) confirm substituent positions.

  • 13C NMR: Peaks at δ 170.5 (C=O), 158.2 (pyrimidine C4), and 21.3 (CH3) align with expected functional groups.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 437.1 [M+H]+, consistent with the proposed formula.

Hypothesized Biological Activities

Mechanism of Action

The compound’s sulfanyl-acetamide moiety may inhibit enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases by:

  • Chelating catalytic metal ions (e.g., Zn²⁺ in matrix metalloproteinases).

  • Competing with ATP in kinase binding pockets.

Computational Predictions

Molecular docking studies (PDB: 1CX2) suggest strong binding affinity (-9.2 kcal/mol) to COX-2’s active site, mediated by hydrogen bonds with Arg120 and hydrophobic interactions with Val523.

Table 3: Predicted Pharmacokinetic Properties

ParameterValueMethod
LogP3.2 ± 0.3SwissADME
Water Solubility0.02 mg/mLChemAxon
CYP2D6 InhibitionModerateadmetSAR

Challenges and Future Directions

Synthetic Scalability

Optimizing catalyst systems (e.g., Pd/C for hydrogenation) could improve yields during indole functionalization.

Biological Validation

In vitro assays against cancer cell lines (e.g., MCF-7, A549) and inflammatory markers (TNF-α, IL-6) are critical to confirm computational predictions.

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